Palbociclib metabolite M4
説明
Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is primarily metabolized via hepatic pathways involving CYP3A4 and sulfotransferase SULT2A1. Its major metabolites include a glucuronide conjugate (pharmacologically inactive) and PF-05089326, a lactam metabolite with comparable potency to the parent drug . The metabolite referred to as "M4" in some studies is likely synonymous with PF-05089326, though explicit nomenclature varies. Palbociclib and its metabolites are excreted predominantly via feces (74.1%) and urine (17.5%), with minimal renal elimination of the parent drug (<7%) .
特性
CAS番号 |
571191-15-6 |
|---|---|
分子式 |
C22H27N7O2 |
分子量 |
421.5 g/mol |
IUPAC名 |
6-acetyl-2-[[5-(2-aminoethylamino)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H27N7O2/c1-13-17-12-26-22(27-18-8-7-15(11-25-18)24-10-9-23)28-20(17)29(16-5-3-4-6-16)21(31)19(13)14(2)30/h7-8,11-12,16,24H,3-6,9-10,23H2,1-2H3,(H,25,26,27,28) |
InChIキー |
YDDZYJNEXVSNOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCCN)C4CCCC4)C(=O)C |
製品の起源 |
United States |
化学反応の分析
Primary Metabolic Pathways
Palbociclib is metabolized through four principal pathways ( ):
-
Oxidation : Catalyzed by CYP3A4, forming hydroxylated intermediates.
-
Sulfonation : Mediated by sulfotransferases (SULT2A1), producing sulfated derivatives.
-
Glucuronidation : Conjugation via UDP-glucuronosyltransferases (UGTs), yielding a glucuronide metabolite (major circulating form).
-
Acylation : Minor pathway involving acetylation reactions.
The glucuronide conjugate accounts for 1.5% of excreted metabolites but represents 23% of circulating drug-related material in plasma .
Key Metabolite Characteristics
Note: These metabolites do not contribute significantly to pharmacological activity .
Glucuronidation
-
Reaction : Palbociclib + UDP-glucuronic acid → Glucuronide conjugate + UDP.
-
Enzyme : UGT1A9 (predominant isoform).
Sulfonation
-
Reaction : Palbociclib + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) → Sulfamic acid conjugate + 3',5'-ADP.
-
Enzyme : SULT2A1.
Oxidation
-
Reaction : Hydroxylation at cyclopentyl or piperazine groups via CYP3A4.
-
Products : Multiple hydroxylated intermediates (e.g., M14) .
Glucuronide Conjugate
-
Molecular Formula : C₃₀H₃₇N₇O₈.
-
Mass : 623.67 g/mol.
-
Solubility : Enhanced hydrophilicity compared to parent compound .
Sulfamic Acid Derivative
-
Molecular Formula : C₂₄H₂₈N₇O₅S.
-
Mass : 526.59 g/mol.
Research Gaps and Limitations
-
No available data on "metabolite M4" in the provided literature.
-
Limited characterization of oxidized intermediates beyond structural identification .
-
Pharmacokinetic impacts of genetic polymorphisms in UGTs/SULTs remain understudied .
Comparative Metabolism of CDK4/6 Inhibitors
| Parameter | Palbociclib | Abemaciclib | Ribociclib |
|---|---|---|---|
| Primary Enzyme | CYP3A4/SULT2A1 | CYP3A4 | CYP3A4 |
| Major Metabolite | Glucuronide/sulfamate | Oxidized derivatives | Oxidized derivatives |
| Inhibition Potential | None | CYP3A4 weak inhibitor | CYP3A4 strong inhibitor |
類似化合物との比較
Comparison with Similar Compounds: CDK4/6 Inhibitors and Their Metabolites
Palbociclib vs. Abemaciclib
Abemaciclib distinguishes itself through its pharmacologically active metabolites, including M2, M20, and M18, which contribute to its therapeutic efficacy. These metabolites exhibit similar potency to the parent drug and account for a significant proportion of systemic exposure, necessitating monitoring during treatment . In contrast, palbociclib’s metabolites, such as M4/PF-05089326, are clinically irrelevant due to low plasma concentrations .
Key Differences:
- Metabolic Pathways:
- Excretion:
Palbociclib vs. Ribociclib
Like palbociclib, ribociclib is metabolized by CYP3A4 but differs in pharmacokinetic behavior, showing dose-dependent over-proportional exposure increases .
Key Differences:
- Drug-Drug Interactions:
Comparative Data Table: CDK4/6 Inhibitors and Metabolites
| Parameter | Palbociclib | Abemaciclib | Ribociclib |
|---|---|---|---|
| Active Metabolites | PF-05089326 (M4)* | M2, M20, M18 | None |
| Clinical Significance | Not significant | Significant | Not significant |
| Metabolic Enzymes | CYP3A4, SULT2A1 | CYP3A4, CYP2C8 | CYP3A4 |
| Excretion | Feces (74%), Urine (17.5%) | Feces (59%), Urine (22%) | Feces (69%), Urine (23%) |
| Renal Dose Adjustment | Not required (mild-moderate) | Required (severe impairment) | Not required |
*M4/PF-05089326 has comparable potency but minimal systemic exposure (<3%) .
Research Findings and Implications
- Abemaciclib’s Metabolites: Contribute to prolonged target inhibition, enhancing efficacy but increasing toxicity risks (e.g., diarrhea, neutropenia) .
- Resistance Mechanisms: Both palbociclib and abemaciclib face resistance via metabolic adaptations (e.g., upregulated OXPHOS), though combination therapies (e.g., with glutaminase inhibitors) show promise in counteracting these pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
